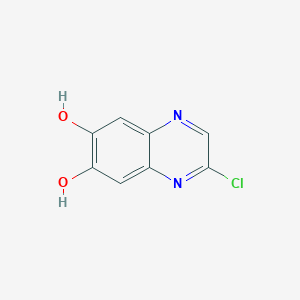
1-(Quinazolin-6-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Quinazolin-6-yl)ethanol is a chemical compound belonging to the quinazoline family, which is known for its diverse biological activities.
Méthodes De Préparation
The synthesis of 1-(Quinazolin-6-yl)ethanol typically involves the reaction of quinazoline derivatives with ethanol under specific conditions. One common method includes the use of 2-aminobenzyl alcohols as starting materials, which undergo a series of reactions including cyclization and reduction to yield the desired product . Industrial production methods often employ microwave-assisted reactions or metal-catalyzed reactions to enhance yield and reduce reaction time .
Analyse Des Réactions Chimiques
1-(Quinazolin-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline-6-carboxylic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of quinazoline-6-ylmethanol.
Substitution: Substitution reactions often involve halogenation or nitration, where reagents like bromine or nitric acid are used to introduce halogen or nitro groups into the quinazoline ring
Applications De Recherche Scientifique
1-(Quinazolin-6-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives, which are studied for their unique chemical properties.
Biology: The compound is used in the study of enzyme inhibition and protein interactions, particularly in the context of antibacterial and anticancer research.
Medicine: Quinazoline derivatives, including this compound, are investigated for their potential as therapeutic agents in treating diseases such as cancer, bacterial infections, and inflammatory conditions
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(Quinazolin-6-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of bacterial growth or the induction of apoptosis in cancer cells. The compound’s effects are mediated through various pathways, including the inhibition of DNA synthesis and the disruption of cellular signaling .
Comparaison Avec Des Composés Similaires
1-(Quinazolin-6-yl)ethanol can be compared with other quinazoline derivatives such as:
Quinazolin-4-one: Known for its anticancer and antibacterial properties, but differs in its chemical structure and specific biological activities.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity, which is not a characteristic of this compound.
6-bromo-2-(pyridin-3-yl)quinazolin-4-amine: Shows potent anticancer activity against specific cell lines, highlighting the diversity within the quinazoline family.
Propriétés
Numéro CAS |
1150617-88-1 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
1-quinazolin-6-ylethanol |
InChI |
InChI=1S/C10H10N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-7,13H,1H3 |
Clé InChI |
LURDNNVFOSKGSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=CN=CN=C2C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(3-Fluoro-phenyl)-5-methanesulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ylamine](/img/structure/B13661799.png)


![7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)

![7-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13661831.png)





